N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonds. For example, in one compound, the molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 193.25, and they are often solid at room temperature . They also have a certain number of hydrogen bond acceptors and donors, and a specific number of rotatable bonds .Scientific Research Applications
PET Imaging Applications
One significant application involves the use of structurally similar compounds for PET imaging to study neuroinflammation and the role of microglia in neuropsychiatric disorders. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This tracer enables noninvasive imaging of reactive microglia, disease-associated microglia, and neuroinflammation, contributing to the understanding of neuroinflammatory processes in diseases like Alzheimer’s and Parkinson’s. The development of such tracers can aid in monitoring neuroinflammatory effects of therapies and the progress of neurological diseases (Horti et al., 2019).
Antiprotozoal and Antiviral Applications
Another area of application is in the development of antiprotozoal and antiviral agents. For instance, compounds with furan-2-carboxamide structures have shown potential in combating protozoal infections and viruses. Ismail et al. (2004) synthesized compounds demonstrating strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004). Additionally, Flefel et al. (2012) reported on heterocyclic derivatives with promising antiviral activity against the H5N1 avian influenza virus, highlighting the therapeutic potential of furan-based compounds in treating viral infections (Flefel et al., 2012).
Anticancer and Anti-Inflammatory Applications
Further research into compounds with similar chemical structures has explored their potential in anticancer and anti-inflammatory treatments. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicative of their potential therapeutic applications in cancer and inflammation management (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
It’s known that pyridazine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-24-9-11-25(12-10-24)19-8-7-17(22-23-19)15-4-2-5-16(14-15)21-20(26)18-6-3-13-27-18/h2-8,13-14H,9-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQUTWFGQAUORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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